molecular formula C13H15N B094189 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17177-17-2

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B094189
CAS No.: 17177-17-2
M. Wt: 185.26 g/mol
InChI Key: BMBRPEXJJPILQP-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 2-methylphenylhydrazine, the compound can be synthesized through a cyclization reaction. This involves the formation of the carbazole ring system under acidic or basic conditions.

    Hydrogenation: The resulting carbazole is then subjected to hydrogenation to reduce the double bonds in the ring, yielding the tetrahydro derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and hydrogenation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

    Reduction: Further reduction can lead to fully saturated carbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways.

    Pharmacological Effects: In medicinal applications, it may inhibit or activate specific proteins or signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl group at the 6th position, which may affect its chemical reactivity and biological activity.

    6-Methyl-1H-carbazole: Similar structure but without the tetrahydro configuration, leading to different physical and chemical properties.

    9-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Methyl group at a different position, which can influence its overall behavior in chemical reactions and applications.

Uniqueness

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific placement of the methyl group and the tetrahydro configuration, which together enhance its stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRPEXJJPILQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295596
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-17-2
Record name 17177-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103143
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Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1,2,3,4-tetrahydrocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the rings in 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione?

A1: The molecule of this compound-1-thione exhibits a nearly planar conformation. The benzene ring and the fused pyrrole ring are almost coplanar with a dihedral angle of only 0.71° between them []. The cyclohexene ring adopts an envelope conformation [].

Q2: How does this compound-1-thione form aggregates in its crystal structure?

A2: In its crystal structure, this compound-1-thione molecules interact through intermolecular N—H⋯S hydrogen bonds. These interactions lead to the formation of centrosymmetric aggregates arranged in an R 2 2(10) ring motif [].

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